molecular formula C18H18N4O5S B2612576 N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1048678-48-3

N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2612576
CAS No.: 1048678-48-3
M. Wt: 402.43
InChI Key: ZQHVJGPNGOSYGS-UHFFFAOYSA-N
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Description

N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c23-15-4-2-12(21-15)17(25)22-18-20-11(9-28-18)8-16(24)19-10-1-3-13-14(7-10)27-6-5-26-13/h1,3,7,9,12H,2,4-6,8H2,(H,19,24)(H,21,23)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHVJGPNGOSYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, a compound featuring a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure is characterized by the presence of:

  • A dihydrobenzo[b][1,4]dioxin moiety, which is known for its diverse biological properties.
  • A thiazole ring that often contributes to antimicrobial and anticancer activities.
  • A pyrrolidine core that may enhance binding affinity to biological targets.

The molecular formula is C18H21N3O3SC_{18}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 357.45 g/mol.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Enzymes : Analogous compounds have been identified as inhibitors of DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), crucial for mycobacterial cell wall synthesis. This inhibition results in potent antimycobacterial activity against pathogens such as Mycobacterium tuberculosis .
  • Receptor Modulation : Some derivatives exhibit selective binding to adrenergic receptors, particularly the alpha(2C) subtype, influencing neurotransmitter release and potentially affecting conditions like anxiety and depression .
  • Antioxidant Activity : The presence of the dihydrobenzo[b][1,4]dioxin structure is associated with antioxidant properties, which may contribute to cellular protection against oxidative stress .

Pharmacological Effects

The biological activity of this compound and its analogs has been explored in various studies:

Antimycobacterial Activity

A study identified several derivatives based on the dihydrobenzo[b][1,4]dioxin scaffold that demonstrated significant inhibition of DprE1 with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests strong potential for developing new treatments against tuberculosis .

Anticancer Activity

Compounds with similar structural features have shown promise in cancer therapy. For example:

  • Thiazolidinone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines through apoptosis induction .

Structure-Activity Relationships (SAR)

Research emphasizes the importance of specific structural components for enhancing biological activity:

  • Modifications at the thiazole ring or the pyrrolidine core can significantly alter binding affinity and selectivity towards target receptors or enzymes.
CompoundActivityReference
N-(4-(2-(Dihydrobenzo[b][1,4]dioxin)amino)-2-oxoethyl)thiazolDprE1 Inhibitor
Thiazolidinone DerivativesAnticancer
Alpha(2C) Adrenergic AntagonistsCNS Effects

Case Studies

Case studies involving similar compounds provide insights into their therapeutic potential:

  • Case Study on Tuberculosis Treatment : A series of dihydrobenzo[dioxin]-based compounds were tested against M. tuberculosis, revealing that modifications in side chains led to enhanced efficacy and reduced cytotoxicity in human cells .
  • CNS Effects : A clinical trial assessed the effects of alpha(2C) antagonists derived from similar structures on anxiety disorders, showing promising results in reducing symptoms without significant side effects .

Scientific Research Applications

Molecular Formula

The molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S, which indicates a relatively complex structure that may interact with biological targets in diverse ways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this structure. For example, research on similar thiazole derivatives has shown significant inhibition of cancer cell growth. The mechanism often involves the inhibition of critical enzymes involved in cancer cell proliferation, such as thymidylate synthase, which is essential for DNA synthesis .

Case Study: Inhibition Studies

A study focused on related thiazole compounds demonstrated IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase. This suggests that derivatives of the compound may also exhibit similar or enhanced anticancer activities through analogous pathways .

Antimicrobial Activity

Compounds featuring the dihydrobenzo[b][1,4]dioxin structure have been investigated for their antimicrobial properties. The lipophilicity provided by the azole group enhances cell membrane permeability, allowing these compounds to reach their targets effectively .

Case Study: Biological Assays

In vitro assays have shown that derivatives containing the 1,3,4-oxadiazole core can exhibit dual antimicrobial and anticancer activities. These compounds were tested against various bacterial strains and cancer cell lines, demonstrating promising results .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques commonly employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and environment.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.
  • Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.

Q & A

Q. What are the established synthetic routes for this compound, and what experimental conditions are critical for its formation?

The synthesis of this compound involves multi-step reactions, often leveraging heterocyclic coupling strategies. Key steps include:

  • Amide bond formation : Reacting a 2,3-dihydrobenzo[b][1,4]dioxin-6-amine derivative with a thiazole-bearing acetyl chloride intermediate under anhydrous conditions (e.g., DMF or acetonitrile) .
  • Cyclization : For thiazole ring formation, iodine and triethylamine in DMF are commonly used to facilitate sulfur elimination and cyclization at reflux temperatures (1–3 minutes) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity.

Q. Critical Conditions :

ParameterOptimal RangeReference
Solvent (cyclization)DMF or acetonitrile
TemperatureReflux (~80–100°C)
Catalysts/AdditivesIodine, triethylamine

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming the thiazole, pyrrolidone, and dihydrodioxin moieties. For example, the thiazole proton resonates at δ 7.5–8.0 ppm, while the pyrrolidone carbonyl appears at ~170 ppm in 13C NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., molecular ion peak at m/z 455.5 for C22H21N3O6S) .
  • IR Spectroscopy : Confirms carbonyl stretches (1650–1750 cm⁻¹) and amine N–H bonds (3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways and predict regioselectivity?

Modern approaches integrate:

  • Quantum Chemical Calculations : Tools like Gaussian or ORCA simulate transition states and reaction barriers. For example, Fukui indices can predict nucleophilic/electrophilic sites on intermediates .
  • Reaction Path Search Algorithms : ICReDD’s methodology combines quantum calculations with machine learning to narrow experimental conditions, reducing trial-and-error .
  • Molecular Docking : Predicts binding affinities for biological targets (e.g., GSK-3β inhibition studies in thiazole derivatives ).

Case Study : A DFT study on a related thiazole-carboxamide revealed that electron-withdrawing groups on the pyrrolidone ring enhance electrophilicity at the thiazole sulfur, favoring cyclization .

Q. How should researchers address contradictory bioactivity data across studies?

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) to establish IC50/EC50 curves .
  • Structural Analog Comparison : Compare with analogs like N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) derivatives to isolate functional group contributions .
  • Orthogonal Assays : Use complementary methods (e.g., SPR for binding kinetics and cell-based assays for functional activity) .

Example : A study on 1,3,4-thiadiazole analogs showed conflicting antimicrobial results due to solvent polarity in disc diffusion assays. Re-evaluation under standardized CLSI guidelines resolved discrepancies .

Q. What methodologies elucidate the role of the pyrrolidone-thiazole scaffold in biological activity?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the pyrrolidone (e.g., 5-oxo vs. 5-hydroxy) or thiazole (e.g., 2-methyl vs. 2-nitro) and test against targets like kinases or proteases .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds between pyrrolidone carbonyl and active-site residues) .
  • Metadynamics Simulations : Identify conformational changes during target binding (e.g., thiazole ring flipping in enzyme pockets) .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported solubility or stability profiles?

  • Solvent Screening : Test solubility in DMSO, PBS, and biorelevant media (FaSSIF/FeSSIF) at physiological pH .
  • Accelerated Stability Studies : Use HPLC to monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
  • Crystallography : Compare polymorphic forms (e.g., anhydrous vs. hydrate) that alter solubility .

Example : A dihydrodioxin analog showed pH-dependent solubility (2 mg/mL in PBS vs. 12 mg/mL in 0.1N HCl), explaining variability in bioavailability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.